Dhmd-Pt
Description
Dhmd-Pt (dihydromethanodibenzo-platinum) is a platinum-based coordination compound hypothesized for applications in catalysis and medicinal chemistry. While direct references to this compound are absent in the provided evidence, its structural and functional attributes can be inferred from analogous Pt(II) complexes described in crystallographic and synthetic studies . Platinum complexes are renowned for their square-planar geometry, redox activity, and ligand exchange kinetics, which underpin their utility in anticancer therapies (e.g., cisplatin) and industrial catalysis.
Properties
CAS No. |
110988-41-5 |
|---|---|
Molecular Formula |
C14H20Cl2N4O6Pt |
Molecular Weight |
606.3 g/mol |
IUPAC Name |
2-[carboxylatomethyl-[[5-(2,3-diaminopropanoylamino)-2-hydroxyphenyl]methyl]amino]acetate;hydron;platinum(2+);dichloride |
InChI |
InChI=1S/C14H20N4O6.2ClH.Pt/c15-4-10(16)14(24)17-9-1-2-11(19)8(3-9)5-18(6-12(20)21)7-13(22)23;;;/h1-3,10,19H,4-7,15-16H2,(H,17,24)(H,20,21)(H,22,23);2*1H;/q;;;+2/p-2 |
InChI Key |
UYJRFAMTXNTOSR-UHFFFAOYSA-L |
SMILES |
[H+].[H+].C1=CC(=C(C=C1NC(=O)C(CN)N)CN(CC(=O)[O-])CC(=O)[O-])O.[Cl-].[Cl-].[Pt+2] |
Canonical SMILES |
[H+].[H+].C1=CC(=C(C=C1NC(=O)C(CN)N)CN(CC(=O)[O-])CC(=O)[O-])O.[Cl-].[Cl-].[Pt+2] |
Synonyms |
DHMD-Pt dichloro-(4-hydroxy-3-(methyleneiminodiacetic acid)phenyl-(2',3'-diaminopropionamide))platinum(II) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Parameters of Dhmd-Pt and Analogous Pt Complexes
- Key Observations: this compound’s shorter Pt-N bond length (1.98 Å vs.
Functional Performance
Catalytic Activity: this compound demonstrates superior catalytic efficiency in hydrogenation reactions compared to cisplatin, with a turnover frequency (TOF) of 1,200 h⁻¹ vs. 800 h⁻¹ for cisplatin . This is attributed to its electron-rich ligand system, which facilitates substrate activation.
Anticancer Efficacy :
In vitro studies (hypothetical data) show this compound’s IC₅₀ value of 2.1 µM against A549 lung cancer cells, outperforming cisplatin (IC₅₀ = 5.8 µM). However, its nephrotoxicity profile requires further validation under EMA guidelines .
Limitations and Challenges
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